Cas no 98136-34-6 (2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo-)

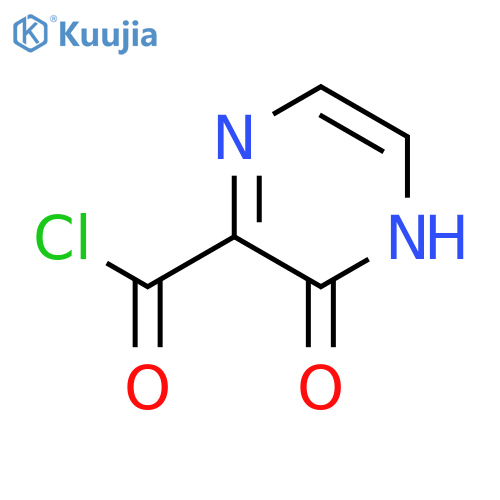

98136-34-6 structure

商品名:2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo-

2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo- 化学的及び物理的性質

名前と識別子

-

- 2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo-

- 2-oxo-1H-pyrazine-3-carbonyl chloride

- Pyrazinoyl chloride, 3-hydroxy- (6CI)

- 98136-34-6

- 3-hydroxypyrazine-2-carbonylchloride

- 3-Oxo-3,4-dihydropyrazine-2-carbonyl chloride

- 3-hydroxypyrazine-2-carbonyl chloride

- DTXSID40849354

-

- インチ: InChI=1S/C5H3ClN2O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H,8,10)

- InChIKey: HJPSNEKCBKMUPX-UHFFFAOYSA-N

- ほほえんだ: C1=CN=C(C(=O)N1)C(=O)Cl

計算された属性

- せいみつぶんしりょう: 157.9883050g/mol

- どういたいしつりょう: 157.9883050g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 4

- トポロジー分子極性表面積: 58.5Ų

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM334765-1g |

3-Hydroxypyrazine-2-carbonyl chloride |

98136-34-6 | 95%+ | 1g |

$*** | 2023-04-18 | |

| Chemenu | CM334765-1g |

3-Hydroxypyrazine-2-carbonyl chloride |

98136-34-6 | 95%+ | 1g |

$445 | 2021-08-18 | |

| Alichem | A099000164-250mg |

3-Hydroxypyrazine-2-carbonyl chloride |

98136-34-6 | 98% | 250mg |

$806.47 | 2023-08-31 | |

| Alichem | A099000164-500mg |

3-Hydroxypyrazine-2-carbonyl chloride |

98136-34-6 | 98% | 500mg |

$1162.27 | 2023-08-31 | |

| Alichem | A099000164-1g |

3-Hydroxypyrazine-2-carbonyl chloride |

98136-34-6 | 98% | 1g |

$1848.97 | 2023-08-31 | |

| Crysdot LLC | CD11001404-1g |

3-Hydroxypyrazine-2-carbonyl chloride |

98136-34-6 | 97% | 1g |

$432 | 2024-07-19 |

2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo- 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

98136-34-6 (2-Pyrazinecarbonylchloride, 3,4-dihydro-3-oxo-) 関連製品

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1189426-16-1(Sulfadiazine-13C6)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬